![molecular formula C9H12ClF2NO B2781214 (2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride CAS No. 2567489-55-6](/img/structure/B2781214.png)
(2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride is a chemical compound with a molecular formula of C9H12ClF2NO. It is commonly known as DFP-1 or DFP-1 HCl. DFP-1 is a chiral compound with a single stereocenter and exists as two enantiomers, (R)-DFP-1 and (S)-DFP-1. DFP-1 is a potential therapeutic agent for the treatment of depression and anxiety disorders.
Scientific Research Applications
- Clinical Implications: Developing IL-2-based therapeutic regimens could improve immune regulation in autoimmune diseases like Type 1 diabetes .
- Application: EN300-27692754 may contribute to novel IL-2/IL-2R-targeted therapeutic strategies for cancer treatment .
- Significance: EN300-27692754’s impact on IL-2R signaling may influence T cell homeostasis and immune responses .
Immunotherapy Enhancement:
Cancer Immunotherapy:
T Cell Proliferation and Survival:
Gene Expression Regulation:
Mechanism of Action
Target of Action
The primary target of (2R)-2-Amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride, also known as EN300-27692754, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in neural signaling, particularly in neural plasticity, and are involved in learning and memory processes .
Mode of Action
EN300-27692754 interacts with its targets by antagonizing NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . En300-27692754 also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound’s action affects the glutamatergic system , specifically the glutamate release . It reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts EN300-27692754’s effect on glutamate release and presynaptic activity .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
The molecular and cellular effects of EN300-27692754’s action include a reduction in presynaptic activity and glutamate release . Signal transduction studies in primary neuronal cultures demonstrated that EN300-27692754 reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
properties
IUPAC Name |
(2R)-2-amino-3,3-difluoro-3-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11,8(12)6-13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHQJNMFMSURDH-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](CO)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.